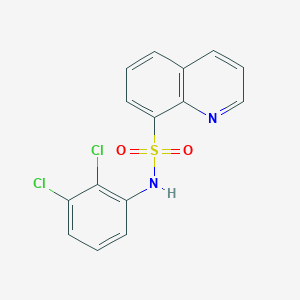
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline-8-sulfonamides, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The introduction of the 1,2,3-triazole system, a commonly used amide bioisoster in medicinal chemistry, may result in better stabilization of the ligand–receptor .Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide” has been studied using density functional theory (DFT) calculations . The most stable structure is obtained in the gas phase, with a high energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating high-charge mobility in the compound .Chemical Reactions Analysis
The chemical reactions involving quinolines, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, have been summarized . These reactions involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Applications De Recherche Scientifique
Pro-Apoptotic Effects in Cancer Research
Compounds bearing sulfonamide fragments, including N-(quinolin-8-yl) derivatives, have been synthesized and evaluated for their anti-cancer activity. These compounds demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Molecular Docking Studies for Cancer Inhibition
Synthetic quinoline derivatives, including sulfonamide compounds, have been evaluated as new potential cancer inhibitors through molecular docking studies. These investigations help in understanding the molecular interactions and the mechanism of action of such compounds against cancerous cells (Kamaraj et al., 2021).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against various bacterial strains, including Staphylococcus spp. and Escherichia coli. This highlights the potential of such compounds in developing new antibiotics (Alavi et al., 2017).
Trace Analysis in Environmental Studies
Quinoline sulfonamides have been utilized in the development of analytical methods for the trace analysis of antibiotics in chlorinated drinking water. Such methodologies are crucial for monitoring environmental pollution and ensuring water safety (Ye et al., 2007).
Synthesis of Quinolines
Sulfonamide derivatives have been used as catalysts in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. These methodologies offer efficient and environmentally friendly routes for the synthesis of quinolines (Maleki et al., 2015).
Mécanisme D'action
“N-(2,3-dichlorophenyl)quinoline-8-sulfonamide” has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound reduces the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-2-7-12(14(11)17)19-22(20,21)13-8-1-4-10-5-3-9-18-15(10)13/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLZEIYUSDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)
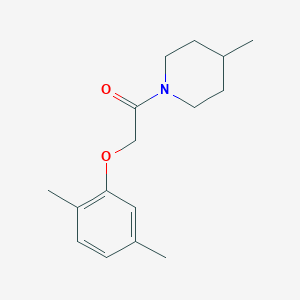
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)
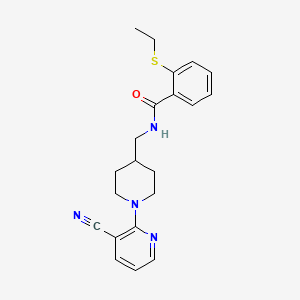
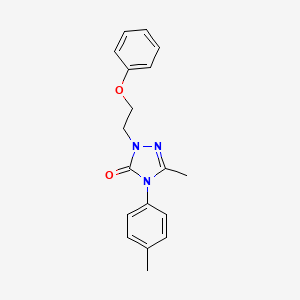
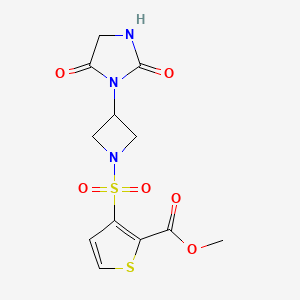
![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)
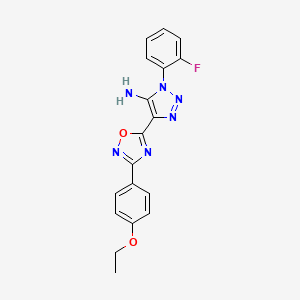

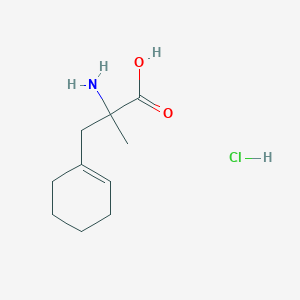
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)